![molecular formula C14H17NO4 B2603110 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone CAS No. 2034454-38-9](/img/structure/B2603110.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a bicyclic system containing an oxygen atom, a ketone functional group, and a methoxyphenoxy group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ketone could undergo reactions typical of carbonyl groups, while the ether and methoxy groups might participate in reactions involving nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a ketone and ether could impact its polarity and solubility .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Research has shown that compounds related to "1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone" serve as advanced building blocks in drug discovery. For instance, intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides yielded 2-azabicyclo[3.2.0]heptanes, which are utilized for the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, demonstrating their potential in creating new pharmacologically active compounds (Druzhenko et al., 2018).
Synthesis Methodologies
Significant efforts have been made to develop novel synthesis methodologies for these compounds. A study detailed the preparation and chemical reactions of clavulanic acid derivatives, leading to novel β-lactamase inhibitors, showcasing the chemical versatility and potential pharmaceutical applications of these bicyclic frameworks (Hunt & Zomaya, 1982).
Platform for Functional Diversity
Another area of application involves using the 2-oxa-5-azabicyclo[2.2.1]heptane framework for functional diversity. A study communicated a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. This approach underlined the framework's potential in synthesizing backbone-constrained analogues of FDA-approved drugs, such as baclofen and pregabalin, highlighting its significance in medicinal chemistry and drug design (Garsi et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-17-12-4-2-3-5-13(12)19-9-14(16)15-7-11-6-10(15)8-18-11/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBONITYRPREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone |
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